molecular formula C13H15NOS B5509283 spiro[1,3-benzoxazine-2,1'-cyclohexane]-4(3H)-thione

spiro[1,3-benzoxazine-2,1'-cyclohexane]-4(3H)-thione

Cat. No.: B5509283
M. Wt: 233.33 g/mol
InChI Key: QIRDOYRUYVMNFA-UHFFFAOYSA-N
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Description

Spiro[1,3-benzoxazine-2,1’-cyclohexane]-4(3H)-thione is an organic compound characterized by a spirocyclic structure, where a benzoxazine ring is fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of spiro[1,3-benzoxazine-2,1’-cyclohexane]-4(3H)-thione typically involves the reaction of salicylamide with cyclohexanone in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including cyclization and thionation, to yield the desired spirocyclic product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Spiro[1,3-benzoxazine-2,1’-cyclohexane]-4(3H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Spiro[1,3-benzoxazine-2,1’-cyclohexane]-4(3H)-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[1,3-benzoxazine-2,1’-cyclohexane]-4(3H)-thione involves its interaction with various molecular targets. The compound can undergo isomerization, which is triggered by external stimuli such as light, temperature, or pH changes. This property makes it useful in applications like molecular switches and sensors .

Comparison with Similar Compounds

Uniqueness: Spiro[1,3-benzoxazine-2,1’-cyclohexane]-4(3H)-thione stands out due to its unique combination of a benzoxazine ring and a cyclohexane ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in scientific research .

Properties

IUPAC Name

spiro[3H-1,3-benzoxazine-2,1'-cyclohexane]-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c16-12-10-6-2-3-7-11(10)15-13(14-12)8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRDOYRUYVMNFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC(=S)C3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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